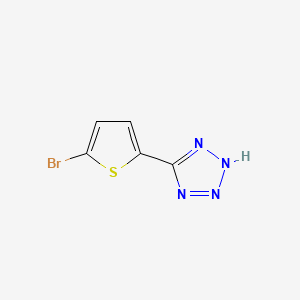

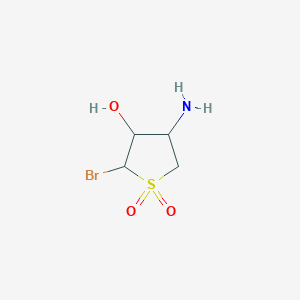

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide is a chemical compound with the molecular formula C4H8BrNO3S . It is a solid substance and is not intended for human or veterinary use, but for research purposes only.

Molecular Structure Analysis

The InChI code for 4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide is 1S/C4H8BrNO3S.ClH/c5-4-3 (7)2 (6)1-10 (4,8)9;/h2-4,7H,1,6H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide has a molecular weight of 230.08 g/mol. It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用

Chemical Reactivity and Structural Analysis : This compound and its derivatives have been studied for their reactivity in various chemical environments. For instance, Dent and Gainsford (1989) examined the reaction of thiophene 1,1-dioxide with haloform-sodium hydroxide under phase-transfer catalysis, providing insights into the structural properties of derivatives like 3-dichloromethylene-2,3-dihydrothiophen 1,1-dioxide (Dent & Gainsford, 1989).

Formation of Isomers : Research by Bezmenova, Dul’nev, and Rybakova (1980) studied the conditions for forming cis and trans isomers of N-substituted 4-aminothiolan-3-ol 1,1-dioxides. This demonstrates the compound's versatility in forming structurally diverse derivatives (Bezmenova, Dul’nev, & Rybakova, 1980).

Gas Phase and Crystal Structure Analysis : Blake et al. (1995) focused on the structure of (E)-3,4-dibromotetrahydrothiophene 1,1-dioxide, analyzing it in both the gas phase and crystalline phase. This study provided comprehensive data on the molecular geometry of this compound (Blake et al., 1995).

Exploration of Electrophilic Reactions : Dyachenko, Dobrydnev, and Volovenko (2018) explored the chemical properties of 4-amino-2,3-dihydro-1H-1λ6-isothiazole-1,1-dioxide towards various electrophiles, highlighting its reactivity and potential applications in synthesis (Dyachenko, Dobrydnev, & Volovenko, 2018).

Environmental Applications : Chen, Zhang, Yang, and Wang (2016) studied the functionalization of 4-aminothiophenol with graphene oxide for dye and copper removal, demonstrating environmental applications of derivatives of this compound (Chen, Zhang, Yang, & Wang, 2016).

Green Chemistry and Catalysis : Research by Taherimehr et al. (2013) on iron(III) amino triphenolate complexes in the context of green chemistry highlighted the potential of using derivatives of 4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide in catalysis and CO2 conversion (Taherimehr et al., 2013).

Pharmaceutical and Biomedical Research : Daniels and Gates (1996) investigated the DNA cleavage activity of 3-Amino-1,2,4-benzotriazine 1,4-dioxide, a structurally related compound, in the context of antitumor agents, showcasing the relevance of such compounds in biomedical research (Daniels & Gates, 1996).

特性

IUPAC Name |

4-amino-2-bromo-1,1-dioxothiolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO3S/c5-4-3(7)2(6)1-10(4,8)9/h2-4,7H,1,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMSLADHZKQCNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(S1(=O)=O)Br)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407434 |

Source

|

| Record name | 4-Amino-2-bromo-3-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide | |

CAS RN |

146578-03-2 |

Source

|

| Record name | 4-Amino-2-bromo-3-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)